molecular formula C11H18F2N2O2 B1493170 (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097947-87-8

(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1493170
CAS No.: 2097947-87-8
M. Wt: 248.27 g/mol
InChI Key: IOEVMJOEOPOKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a synthetic compound featuring a pyrrolidine ring substituted with difluoro and hydroxymethyl groups, linked via a methanone bridge to a piperidine moiety. For example, structurally similar compounds, such as the azetidine-containing analog azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4), are documented as research intermediates with applications in crystallography and medicinal chemistry .

Properties

IUPAC Name

[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c12-11(13)5-8(6-16)15(7-11)10(17)9-3-1-2-4-14-9/h8-9,14,16H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEVMJOEOPOKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CC(CC2CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with difluoro and hydroxymethyl substitutions, along with a piperidine moiety. The structural formula can be represented as follows:

CxHyF2NzOw\text{C}_{x}\text{H}_{y}\text{F}_{2}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively. The specific structural features contribute to its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on various biological targets. Notably, it has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and improve glycemic control in type 2 diabetes patients.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayMechanismReference
DPP-IV InhibitionDipeptidyl Peptidase IVEnhances insulin secretion
CNS ActivityUnknownPotential neuropharmacological effects
Antiseizure ActivityUnknownModulation of brain-specific binding sites

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption characteristics and bioavailability. Its plasma protein binding is high, which may influence its therapeutic efficacy and safety profile.

Case Studies

  • Type 2 Diabetes Treatment : A study evaluated the efficacy of a closely related compound as a DPP-IV inhibitor, demonstrating an IC50 value of 13 nM, indicating potent activity against this target. This suggests that this compound may exhibit similar or enhanced effects in managing blood glucose levels in diabetic patients .
  • Neuropharmacological Effects : Another investigation into compounds with similar structures revealed potential CNS activity, hinting at possible applications in treating neurological disorders .

Research Findings

Recent studies have highlighted the need for further exploration of the pharmacodynamics and long-term effects of this compound. Investigations into its safety profile have indicated minimal cytotoxicity in vitro, but further in vivo studies are essential to assess systemic effects and potential side effects.

Table 2: Preliminary Safety Data

ParameterResult
Cytotoxicity (LC50)>100 μM
hERG Binding>30 μM
Ames Test (Mutagenicity)Negative

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent . It is noted for its potential in treating various conditions, particularly in the realm of diabetes management.

Case Study: Dipeptidyl Peptidase IV Inhibitors

A notable application of related compounds involves their use as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. A derivative of this compound was synthesized and evaluated, demonstrating potent inhibition (IC50 = 13 nM) with high oral bioavailability. Such characteristics make it a promising candidate for developing new treatments for type 2 diabetes .

Research indicates that the compound exhibits various biological activities due to its structural features. The difluoromethyl group is particularly significant in enhancing the compound's interaction with biological systems.

Potential Therapeutic Uses

  • Diabetes Treatment : As mentioned, its derivatives are being explored as DPP-IV inhibitors.
  • Anti-cancer Properties : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.
  • Neurological Applications : The piperidine moiety suggests potential applications in treating neurological disorders.

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of methanone-bridged heterocycles, which exhibit structural diversity in their ring systems and substituents. Key analogs include:

Compound Name Core Rings Substituents CAS Number Source ID
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone Pyrrolidine + Piperidine 4,4-difluoro, 2-hydroxymethyl Not explicitly listed N/A
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone Pyrrolidine + Azetidine 4,4-difluoro, 2-hydroxymethyl 2092062-77-4
(S)-[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone (fumarate salt) Azetidine + Piperidine 3-hydroxy, 3-piperidin-2-yl, 2-fluoro-4-iodophenylamino 1035349-31-5
(2S)-4,4-Difluoro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-ylmethanone Pyrrolidine + Pyrazine 4,4-difluoro, 5-phenyl-1,3,4-oxadiazol-2-yl Not explicitly listed

Key Structural Insights :

  • Ring Flexibility: Replacement of piperidine with azetidine (evidence 4 vs.
  • Substituent Effects : The 4,4-difluoro motif is conserved across analogs, suggesting its role in enhancing metabolic stability or electronic properties. Hydroxymethyl or oxadiazole substituents modulate solubility and target engagement .
Physicochemical Properties

Data for the target compound is inferred from its closest analog (CAS 2092062-77-4):

Property Target Compound (Inferred) Azetidin-3-yl Analog (S)-Fumarate Salt
Molecular Weight ~290–300 g/mol 220.217 g/mol ~600 g/mol (salt form)
Melting Point Not reported Not reported Crystalline form stable
Boiling Point ~380 °C 380.3 °C Not reported
Solubility Likely polar (hydroxymethyl) No data Enhanced via salt formation
Stability Storage at -20°C recommended Storage at -20°C Pharmaceutical-grade stability

Notable Trends:

  • The azetidine analog (CAS 2092062-77-4) exhibits a lower molecular weight (220.2 g/mol) due to its smaller azetidine ring, whereas piperidine-containing derivatives are heavier and more lipophilic .
  • Salt formation (e.g., fumarate in evidence 2) improves solubility and bioavailability, a critical factor in drug development .

Preparation Methods

Amide Condensation

A key step is the amide condensation between the amine group on the pyrrolidine moiety and the carboxylic acid or acyl chloride functionality on the piperidine ring:

  • Reagents and Conditions: This reaction is commonly performed using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dry DMF (dimethylformamide) at room temperature for 1.5 to 4 hours.
  • Yields: Reported yields for this step range from 50% to 70%, depending on substrate purity and reaction optimization.

Fluorination and Hydroxymethyl Group Introduction

  • The 4,4-difluoro substitution on the pyrrolidine ring is introduced early in the synthetic sequence, often by starting from a difluorinated pyrrolidine precursor.
  • The 2-(hydroxymethyl) group is typically introduced via reaction with formaldehyde under basic conditions, such as potassium carbonate or tert-butylamine in methanol, yielding the hydroxymethylated intermediate.

Deprotection and Functional Group Modifications

  • When protecting groups are employed on nitrogen atoms or hydroxyl groups, deprotection is achieved using reagents such as boron tribromide (BBr3) in dry dichloromethane at low temperatures (−10 to 0 °C), followed by warming to room temperature over several hours.
  • Alternative deprotection or reduction steps may involve SnCl2·2H2O in chloroform/methanol at 65 °C or aqueous lithium hydroxide in THF/methanol mixtures overnight.

Diastereomeric and Enantiomeric Resolution

  • The piperidine intermediates may be formed as diastereomeric mixtures. These can be separated by fractional crystallization, chromatography, or high-performance liquid chromatography (HPLC) using chiral stationary phases.
  • Racemic mixtures may require resolution using optically active acids to form diastereomeric salts, which are then separated by crystallization or chiral HPLC.

Summary Table of Key Reaction Steps

Step Reagents/Conditions Yield (%) Notes
Amide condensation HATU, DIPEA, dry DMF, RT, 1.5–4 h 50–70 Coupling of pyrrolidine amine and piperidine acid
Hydroxymethylation Formaldehyde, K2CO3 or tert-butylamine, MeOH Not specified Introduction of 2-(hydroxymethyl) group
Deprotection (BBr3) 1 M BBr3, dry CH2Cl2, −10 to 0 °C, then RT 48–59 Removal of protecting groups
Reduction (SnCl2·2H2O) SnCl2·2H2O, CHCl3/MeOH, 65 °C, 1 h ~85 Alternative functional group modification
Hydrolysis 2N LiOH, THF/MeOH 1:1, RT, overnight 77–99 Hydrolysis of esters or protecting groups

Research Findings and Optimization Notes

  • The use of HATU as a coupling agent consistently provides moderate to good yields in amide bond formation.
  • Temperature control during deprotection with BBr3 is critical to avoid decomposition.
  • The choice of base in hydroxymethylation influences reaction efficiency; potassium carbonate and tert-butylamine are effective.
  • Diastereomeric purity is essential for biological activity; thus, chromatographic or crystallization-based resolution is an integral part of the synthetic workflow.
  • The overall synthetic route is modular, allowing for substitution variations on the pyrrolidine or piperidine rings to tune biological properties.

Q & A

Q. Yield Optimization :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Monitor reaction progress via LC-MS or TLC to terminate reactions at optimal conversion points .

How should researchers resolve contradictions in biological activity data for this compound across different assay systems?

Advanced Research Focus:
Discrepancies in IC50 values or target selectivity may arise from:

  • Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting compound solubility or stability .
  • Protein Conformations : Structural variations in target proteins (e.g., GPCRs vs. kinases) due to crystallization methods or post-translational modifications .

Q. Methodological Solutions :

  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), or cellular thermal shift assays (CETSA) .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM (if applicable) to confirm binding modes .

What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Basic Research Focus:

  • NMR Spectroscopy : 1H/19F NMR to confirm difluoro and hydroxymethyl group positions. NOESY/ROESY for stereochemical assignment of the pyrrolidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
  • HPLC/UPLC : Chiral columns (e.g., Chiralpak IA/IB) to resolve enantiomers and quantify purity (>98% for pharmacological studies) .

How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?

Advanced Research Focus:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like piperidine-interacting enzymes (e.g., monoamine oxidases) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the hydroxymethyl group) using MOE or Discovery Studio .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus:

  • Hygroscopicity : Store under inert gas (N2/Ar) due to potential moisture sensitivity of the hydroxymethyl group .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact; refer to SDS guidelines for emergency procedures (e.g., eye rinsing with saline) .

How do structural modifications (e.g., replacing fluorine with other halogens) impact the compound’s pharmacokinetic properties?

Advanced Research Focus:

  • LogP/D Values : Fluorine atoms reduce lipophilicity, enhancing aqueous solubility but potentially decreasing blood-brain barrier penetration .
  • Metabolic Stability : Replace fluorine with chlorine to slow CYP450-mediated oxidation; validate via liver microsome assays (human vs. rodent) .

What strategies are recommended for scaling up synthesis without compromising enantiomeric excess?

Advanced Research Focus:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective fluorination .
  • Continuous Flow Chemistry : Improve reproducibility and reduce racemization risks during methanone formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.